molecular formula C16H8ClNO3 B14999023 2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone

2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone

Cat. No.: B14999023
M. Wt: 297.69 g/mol
InChI Key: LKSMWJJUEZEJGX-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone is a synthetic organic compound with the molecular formula C16H8ClNO3. It is known for its unique structure, which includes a naphthoquinone core substituted with a chloro group and an amino group linked to a cyclohexadienone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Amino or thiol-substituted naphthoquinones.

Scientific Research Applications

2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2,4-dichloroanilino)-1,4-naphthoquinone
  • 3-Chloro-2-(3,4-dichloroanilino)-1,4-naphthoquinone
  • 3-Chloro-2-(4-ethoxyanilino)-1,4-naphthoquinone

Uniqueness

2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone is unique due to its specific substitution pattern and the presence of the cyclohexadienone moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives .

Properties

Molecular Formula

C16H8ClNO3

Molecular Weight

297.69 g/mol

IUPAC Name

2-chloro-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]naphthalene-1,4-dione

InChI

InChI=1S/C16H8ClNO3/c17-13-14(18-9-5-7-10(19)8-6-9)16(21)12-4-2-1-3-11(12)15(13)20/h1-8H

InChI Key

LKSMWJJUEZEJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N=C3C=CC(=O)C=C3

Origin of Product

United States

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